Tetrakis(triphenylphosphine)nickel

Catalog No.
S1508072
CAS No.
15133-82-1
M.F
C72H60NiP4
M. Wt
1107.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(triphenylphosphine)nickel

CAS Number

15133-82-1

Product Name

Tetrakis(triphenylphosphine)nickel

IUPAC Name

nickel;triphenylphosphane

Molecular Formula

C72H60NiP4

Molecular Weight

1107.8 g/mol

InChI

InChI=1S/4C18H15P.Ni/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;

InChI Key

KFBKRCXOTTUAFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]

Coupling Reactions

One of the primary applications of Ni(PPh3)4 lies in its ability to facilitate coupling reactions []. These reactions involve forming new carbon-carbon bonds between two organic molecules. Ni(PPh3)4 acts as a homogeneous catalyst, meaning it remains in the same phase (usually a liquid) as the reactants throughout the reaction [].

Specifically, Ni(PPh3)4 is effective in:

  • Suzuki-Miyaura coupling: This reaction couples organic halides (R-X) with organoboron compounds (R'B(OR)2) to form new carbon-carbon bonds (R-R').
  • Sonogashira coupling: This reaction couples terminal alkynes (RC≡CH) with aryl or vinyl halides (Ar-X or R'-X) to form new carbon-carbon bonds (RC≡C-Ar or RC≡C-R') [].
  • Negishi coupling: This reaction couples organozinc compounds (RZnX) with organic halides (R'-X) to form new carbon-carbon bonds (R-R') [].

These coupling reactions play a crucial role in organic synthesis, allowing researchers to construct complex molecules with desired functionalities.

Cyclooligomerization of Cumulenes

Ni(PPh3)4 also finds application in the cyclooligomerization of cumulenes []. Cumulenes are organic molecules containing two or more consecutive double bonds. Ni(PPh3)4 catalyzes the formation of cyclic structures from these linear molecules. This reaction is particularly useful for synthesizing various cyclic compounds with unique properties.

Additional Applications

Beyond the aforementioned applications, Ni(PPh3)4 finds use in other areas of scientific research, including:

  • Hydrogenation reactions: Ni(PPh3)4 can be used to reduce alkenes and alkynes to their corresponding alkanes [].
  • Hydroformylation reactions: This reaction involves adding a formyl group (CHO) to an alkene, and Ni(PPh3)4 can act as a catalyst in this process [].
  • Polymerization reactions: Ni(PPh3)4 has been explored as a catalyst for the polymerization of various monomers [].

Tetrakis(triphenylphosphine)nickel is an organometallic compound with the formula C72H60NiP4\text{C}_{72}\text{H}_{60}\text{Ni}\text{P}_4 and a molecular weight of 1107.84 g/mol. It appears as an orange-red to brown powder or granules, with a melting point ranging from 123 to 128 °C. This compound is notable for its role in various catalytic processes, particularly in organic synthesis and polymerization reactions .

  • Toxicity: Suspected carcinogen []. May cause allergic skin reactions [].
  • Flammability: Flammable solid [].
  • Reactivity: Air and moisture sensitive [].

  • Coupling Reactions: It facilitates the coupling of organohalides, making it valuable in synthesizing complex organic molecules .
  • Fluoroalkylation: The compound catalyzes regioselective fluoroalkylation reactions of aromatic compounds, such as benzene and furan, allowing for the introduction of fluoroalkyl groups .
  • Hydrogenation: It can reduce alkenes and alkynes to their corresponding alkanes, showcasing its utility in hydrogenation reactions.
  • Hydroformylation: This compound is also involved in hydroformylation reactions, where it aids in the addition of carbon monoxide and hydrogen to alkenes to form aldehydes.

The standard preparation of tetrakis(triphenylphosphine)nickel involves the reduction of nickel(II) acetylacetonate using triethylaluminum in the presence of triphenylphosphine. This method allows for the formation of the nickel(0) complex, which is crucial for its catalytic properties . Other synthetic routes may involve variations in reducing agents or ligands but generally follow similar principles.

Tetrakis(triphenylphosphine)nickel has several applications:

  • Catalysis: Its primary use is as a catalyst in organic synthesis, particularly for coupling reactions and polymerizations.
  • Material Science: The compound is utilized in developing new materials, including conducting polymers and nanomaterials.
  • Pharmaceuticals: Its ability to facilitate complex organic transformations makes it valuable in pharmaceutical chemistry for synthesizing active pharmaceutical ingredients.

Interaction studies involving tetrakis(triphenylphosphine)nickel primarily focus on its reactivity with other chemical species. For instance, reactions with aluminum tribromide have been studied using electron paramagnetic resonance techniques, revealing insights into its oxidation states and reactivity patterns . Understanding these interactions is essential for optimizing its use in catalytic applications.

Tetrakis(triphenylphosphine)nickel can be compared with several similar organometallic compounds. Here are some notable examples:

CompoundFormulaUnique Features
Tetrakis(triphenylphosphite)nickelC72H60NiO4P4\text{C}_{72}\text{H}_{60}\text{Ni}\text{O}_4\text{P}_4Contains phosphite ligands instead of phosphines
Nickel(II) acetateC4H6NiO4\text{C}_4\text{H}_6\text{NiO}_4A precursor for nickel complexes; less reactive
Nickel(0) complexes with other ligandsVariesDifferent ligands can alter catalytic properties

Tetrakis(triphenylphosphine)nickel stands out due to its stability and effectiveness as a catalyst in various organic transformations, particularly those involving carbon-carbon bond formation. Its unique combination of nickel's electronic properties and the steric bulk provided by triphenylphosphine ligands enhances its reactivity compared to other nickel complexes.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H351 (90.7%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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